2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine
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Overview
Description
The compound “2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . The compound also contains an ethyl group, a methyl group, and a thioether group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,4-triazole ring, with the ethyl and methyl groups attached to one of the carbon atoms in the ring, and the thioether group attached to the other carbon atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, 1,2,4-triazole derivatives can undergo various reactions due to the presence of multiple reactive sites in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the thioether group could potentially increase the compound’s lipophilicity .Scientific Research Applications
Biological and Pharmacological Activities
Analgesic and Neuroleptic Properties : Compounds in the 1,2,4-triazole class, which includes 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine, have demonstrated a range of biological activities, including analgesic and neuroleptic effects. These compounds also exhibit diuretic, anti-inflammatory, and mild antimicrobial activities, and can serve as intermediates in the synthesis of various other biologically active structures (Salionov, 2015).
Antimicrobial Activities : Various derivatives of the 1,2,4-triazole compound have been synthesized and tested for antimicrobial activities. The studies have revealed that these compounds exhibit good to moderate activity against bacteria and fungi, highlighting their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
Chemical Properties and Synthesis
Synthesis and Structural Analysis : The synthesis of various derivatives of this compound has been explored, revealing a diverse range of chemical reactions and pathways. These studies provide valuable insights into the physical and chemical properties of these compounds, aiding in the development of new drugs and biological agents (Hotsulia, 2018).
Optical Activity Studies : Research has also been conducted on the optical activity of certain S-derivatives of the 1,2,4-triazole compounds, which is crucial in drug design due to the differing biological activities of optical isomers. These findings can have significant implications in the development of chirally pure pharmaceuticals (Karpun et al., 2022).
Potential Applications in Drug Development
Inhibition of Lipoxygenase : Derivatives of this compound have been evaluated as potential inhibitors of 15-lipoxygenase, an enzyme linked to various inflammatory and allergic responses. This research opens avenues for the development of new anti-inflammatory drugs (Asghari et al., 2016).
Cancer Cell Migration and Growth Inhibition : Certain derivatives have shown effectiveness in inhibiting cancer cell migration and reducing the growth of melanoma, breast, and pancreatic cancer spheroids. This highlights their potential as candidates for anticancer therapy (Šermukšnytė et al., 2022).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that 2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with a similar 1,2,4-triazole structure are known to affect a broad range of biochemical pathways .
Pharmacokinetics
It’s known that these scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Compounds with a similar 1,2,4-triazole structure have been found to exhibit a series of pharmacological activities such as antibacterial, antifungal, antitubercular, anticancer, antioxidant, antiviral, anti-inflammatory, antidepressant, etc .
Action Environment
It’s known that thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the solubility and stability of this compound might be influenced by similar environmental factors.
Biochemical Analysis
Biochemical Properties
2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. The compound has been shown to interact with enzymes such as matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . These interactions are crucial for processes such as tissue remodeling and wound healing. Additionally, this compound can bind to receptors and proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, including those involved in inflammation and apoptosis . By influencing gene expression, this compound can alter the production of cytokines and other signaling molecules, thereby affecting cellular metabolism and immune responses . Furthermore, its impact on cellular metabolism includes alterations in energy production and utilization, which can have downstream effects on cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as MMPs, by binding to their active sites and preventing substrate access . This inhibition can lead to reduced extracellular matrix degradation and altered tissue dynamics. Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression that influence cellular functions . These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods to assess its stability and long-term impact on cellular functions. The compound has shown stability under various conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which enhance its solubility and excretion . These metabolic processes are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues is influenced by factors such as blood flow and tissue permeability . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy and targeting specific tissues.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its sites of action . The subcellular distribution of this compound is essential for understanding its molecular mechanisms and therapeutic potential.
Properties
IUPAC Name |
2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c1-3-11-6(2)9-10-7(11)12-5-4-8/h3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKSIMMEVATLSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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